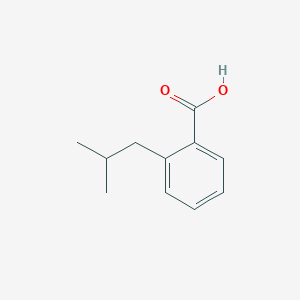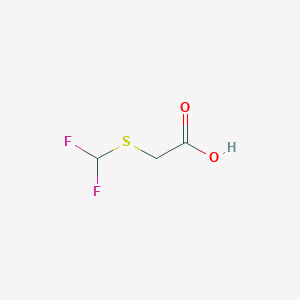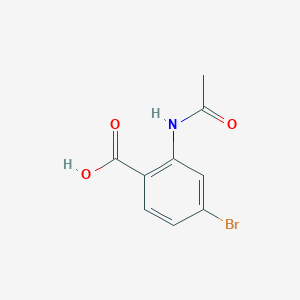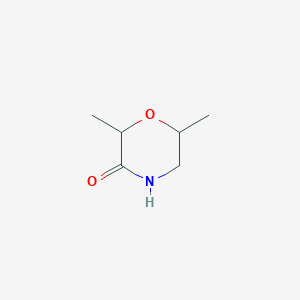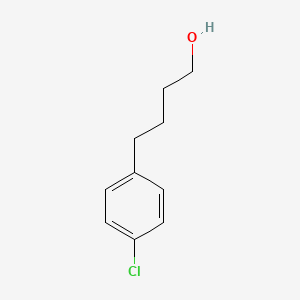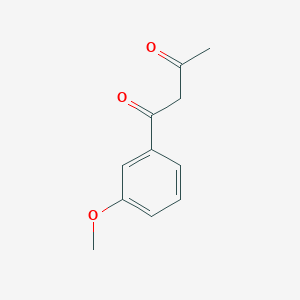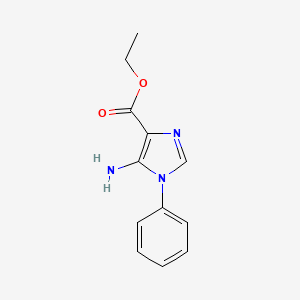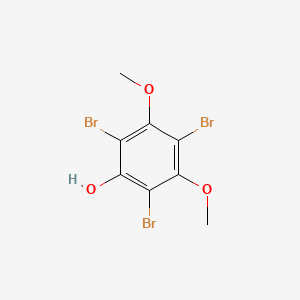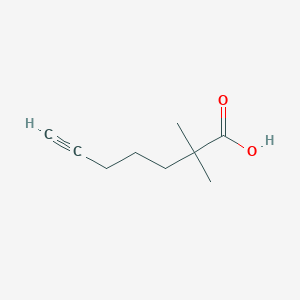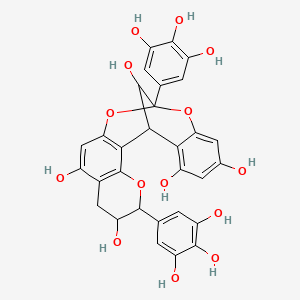
Prodelphinidin A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Prodelphinidin a1 belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.
Scientific Research Applications
Antiviral Properties
Prodelphinidin B-2 3′-O-gallate, a related compound to Prodelphinidin A1, demonstrates antiviral properties. It exhibits significant anti-herpes simplex virus type 2 activity, suggesting its potential in antiviral therapies (Cheng, Lin, & Lin, 2002). Similarly, another study found that Prodelphinidin B-2 3,3'-di-O-gallate shows effective anti-herpes simplex virus type 2 activities, indicating a broad spectrum of antiviral applications (Cheng et al., 2003).
Antiproliferative and Anticancer Activity
Prodelphinidin B-2 3'-O-gallate has been found to exhibit antiproliferative activity in human non-small cell lung cancer A549 cells, suggesting its potential in cancer treatment (Kuo, Hsu, Lin, & Lin, 2005). Additionally, Prodelphinidin B-2 3,3'-di-O-gallate from Myrica rubra inhibits the proliferation of A549 carcinoma cells, further highlighting its potential as an anticancer agent (Kuo, Hsu, Lin, & Lin, 2004).
Potential in Chemoprevention
Synthesized prodelphinidins, including Prodelphinidin B1, B2, B3, B4, and C2, have demonstrated significant antitumor effects against human PC-3 prostate cancer cell lines, indicating their potential in chemoprevention (Fujii et al., 2013)(https://consensus.app/papers/syntheses-prodelphinidin-activities-cell-cycle-arrest-fujii/0e2f0b7c31565f828bf509560096ea99/?utm_source=chatgpt).
Methodological Advances
Recent studies have focused on new methodologies for the analysis of prodelphinidins, which is crucial for advancing research in this area (Teixeira, Mateus, & de Freitas, 2016). The development of extraction, purification, and structural elucidation techniques for proanthocyanidins, including prodelphinidins, is essential for their application in scientific research (Qin, Liu, Ma, & Wang, 2021).
Antioxidant and Other Biological Activities
Prodelphinidins are known for their strong antioxidant activities and have shown a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. This broad spectrum of activities indicates their potential health benefits for humans (Makabe, 2016).
properties
Molecular Formula |
C30H24O14 |
|---|---|
Molecular Weight |
608.5 g/mol |
IUPAC Name |
5,13-bis(3,4,5-trihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
InChI |
InChI=1S/C30H24O14/c31-11-5-14(33)22-20(6-11)43-30(10-3-17(36)26(40)18(37)4-10)29(41)24(22)23-21(44-30)8-13(32)12-7-19(38)27(42-28(12)23)9-1-15(34)25(39)16(35)2-9/h1-6,8,19,24,27,29,31-41H,7H2 |
InChI Key |
SJDDGZBVGOKCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C(=C7)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(2-Methoxyethoxy)ethanesulfonyl]-4-methylbenzene](/img/structure/B1368258.png)
